molecular formula C27H36N2O3 B11639041 N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide

N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B11639041
M. Wt: 436.6 g/mol
InChI Key: PALBNMBVMCQMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Piperidine, acetic anhydride.

    Conditions: The reaction is performed under acidic conditions to facilitate the formation of the piperidine ring.

  • Step 3: Addition of the Phenylpropyl Group

      Reagents: Phenylpropyl bromide, potassium carbonate.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the preparation of [3-(cyclopentyloxy)-4-methoxyphenyl]acetonitrile, which is then subjected to further reactions to introduce the piperidine and phenylpropyl groups .

    • Step 1: Preparation of [3-(cyclopentyloxy)-4-methoxyphenyl]acetonitrile

        Reagents: Cyclopentanol, 4-methoxybenzaldehyde, sodium cyanide.

        Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous solution, under reflux conditions.

      Reduction: Lithium aluminum hydride in dry ether, at room temperature.

      Substitution: Sodium methoxide in methanol, under reflux conditions.

    Major Products Formed

      Oxidation: Carboxylic acids, ketones.

      Reduction: Alcohols, amines.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide has several applications in scientific research:

    Mechanism of Action

    The mechanism of action of N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved .

    Comparison with Similar Compounds

    N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

    Properties

    Molecular Formula

    C27H36N2O3

    Molecular Weight

    436.6 g/mol

    IUPAC Name

    N-(3-cyclopentyloxy-4-methoxyphenyl)-1-(3-phenylpropyl)piperidine-3-carboxamide

    InChI

    InChI=1S/C27H36N2O3/c1-31-25-16-15-23(19-26(25)32-24-13-5-6-14-24)28-27(30)22-12-8-18-29(20-22)17-7-11-21-9-3-2-4-10-21/h2-4,9-10,15-16,19,22,24H,5-8,11-14,17-18,20H2,1H3,(H,28,30)

    InChI Key

    PALBNMBVMCQMAC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)CCCC3=CC=CC=C3)OC4CCCC4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.